molecular formula C9H8N2O B1606651 2-Methyl-5-phenyl-1,3,4-oxadiazole CAS No. 4046-03-1

2-Methyl-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1606651
CAS No.: 4046-03-1
M. Wt: 160.17 g/mol
InChI Key: NDQACJBDAQZPCW-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom, contributes to its chemical reactivity and biological properties.

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have a broad biological activity spectrum, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

1,3,4-oxadiazole derivatives have been reported to act on several enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also act on some pathways like inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

These might include pathways related to cell proliferation, inflammation, oxidative stress, and various signaling pathways .

Pharmacokinetics

The chemical structure of 1,3,4-oxadiazole derivatives suggests that they might have good bioavailability due to their heterocyclic nature .

Result of Action

Given the broad range of biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound might have various effects at the molecular and cellular level, including inhibition of cell proliferation, modulation of inflammatory responses, and alteration of various signaling pathways .

Action Environment

It’s known that the reactivity of 1,3,4-oxadiazole derivatives is mainly influenced by their aromaticity . This suggests that factors affecting the aromaticity of the compound, such as pH and temperature, might influence its action and stability.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-phenyl-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . By influencing these pathways, the compound can inhibit cancer cell growth and proliferation . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in rapidly dividing cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering the compound’s biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its bioavailability and distribution in the body . The localization and accumulation of this compound in specific tissues and organs are influenced by these transport and binding interactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments . The localization of this compound within these subcellular structures influences its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazide derivatives. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach involves the use of microwave radiation to facilitate the cyclization reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxadiazole derivatives .

Comparison with Similar Compounds

2-Methyl-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both methyl and phenyl groups, which contribute to its diverse reactivity and wide range of applications.

Properties

IUPAC Name

2-methyl-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQACJBDAQZPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193472
Record name Methyl phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4046-03-1
Record name Methyl phenyl-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60% Perchloric acid (12 ml) was added to a stirred suspension of 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml) over 45 minutes at 5°±5° C. The solution was brought to ambient temperature over 1 hour, then filtered. The precipitate was dissolved in water (200 ml), solid sodium carbonate added to pH 9 and the product extracted with ethyl acetate. The extract was washed with water, dried over MgSO4 and concentrated to an oil. Chromatography gave 2-methyl-5-phenyl-1,3,4-oxadiazole as a gum (9 g, 30%). This was reacted with ethanolamine following the procedure of Preparation (a) above to give the title compound as an oil (5 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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